

4-Methyl-3-heptanone CAS number and synonyms

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Compound of Interest

Compound Name: 4-Methyl-3-heptanone

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An In-depth Technical Guide to 4-Methyl-3-heptanone

This technical guide provides a comprehensive overview of **4-Methyl-3-heptanone**, a significant ketone in chemical research and various biological contexts. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synonyms, and experimental protocols.

Chemical Identity and Synonyms

4-Methyl-3-heptanone is a dialkyl ketone recognized for its distinct fruity and herbal odor profile.^[1] Its primary identifier is its CAS number, which is crucial for unambiguous identification in chemical databases and literature.

CAS Number: 6137-11-7^{[1][2][3]}

A variety of synonyms are used to refer to this compound in scientific literature and commercial listings:

- 4-methylheptan-3-one^{[1][2][3]}
- 3-Heptanone, 4-methyl-[^{[1][3]}]
- ethyl 1-methylbutyl ketone^[1]
- 4-METHYL-3-HEPTANON^{[4][5]}

- 4-Methylheptane-3-one[2][4]

Physicochemical Properties

The quantitative properties of **4-Methyl-3-heptanone** are summarized in the table below, providing key data points for experimental design and safety assessments.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	[1][2][3]
Molecular Weight	128.21 g/mol	[1][2][3]
Boiling Point	159.93 °C @ 760 mmHg (estimated)	[6]
162.67 °C (estimate)	[7]	
Density	0.8203 g/cm ³ (estimate)	[7]
Flash Point	44.60 °C (112.00 °F) TCC (estimated)	[6]
Vapor Pressure	2.444 mmHg @ 25 °C (estimated)	[6]
Water Solubility	1371 mg/L @ 25 °C (estimated)	[6]
logP (o/w)	2.350 (estimated)	[6]
Refractive Index	1.4157 (estimate)	[7]

Experimental Protocols

Detailed methodologies for the synthesis of **4-Methyl-3-heptanone** are critical for researchers. Below are summaries of established experimental procedures.

Synthesis via Oxidation of (±)-4-methylheptan-3-ol

This protocol details the preparation of (±)-4-methylheptan-3-one through the oxidation of the corresponding alcohol.[8]

Materials:

- (±)-4-methylheptan-3-ol: 5.0 g (38 mmol)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$)
- Distilled Water: 35 mL
- Diethyl Ether
- 5% Sodium Hydroxide (NaOH) solution
- Magnesium Sulfate (MgSO_4)

Procedure:

- In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, 35 mL of distilled water is placed and cooled in an ice bath.
- Concentrated sulfuric acid is carefully added to the water, followed by the addition of sodium dichromate, stirring until a clear orange solution is formed.
- (±)-4-methylheptan-3-ol (5.0 g) is added in small portions over approximately 10 minutes. The reaction mixture's color should gradually change to green.
- The mixture is stirred for an additional 10 minutes and then transferred to a 100 mL separatory funnel.
- 200 mL of diethyl ether is added, the funnel is shaken, and the organic layer is separated.
- The ether layer is washed with three 20 mL portions of 5% sodium hydroxide solution and subsequently dried over magnesium sulfate.
- The drying agent is filtered off, and the filtrate is concentrated using a rotary evaporator.

- The resulting residue is distilled at atmospheric pressure, collecting the fraction boiling between 155-160 °C to yield the final product.

Asymmetric Synthesis via SAMP-/RAMP-Hydrazone Method

A more advanced, stereoselective synthesis of **(S)-(+)-4-Methyl-3-heptanone** can be achieved using the SAMP-/RAMP-hydrazone method.^[9]

Part A: (S)-(+)-4-Methyl-3-heptanone SAMP hydrazone formation

- A flame-dried 250-mL flask is flushed with argon and cooled to 0°C.
- Dry ether (110 mL) and dry diisopropylamine (2.97 mL, 21 mmol) are added, followed by the dropwise addition of butyllithium (13.1 mL of a 1.6 N solution in hexane, 21 mmol).
- After stirring for 10 minutes, a solution of SAMP-hydrazone (3.96 g, 20 mmol) in 10 mL of ether is added over 5 minutes at 0°C.
- The mixture is cooled to -110°C, and after 15 minutes, propyl iodide (2.15 mL, 22 mmol) is added dropwise. The mixture is then allowed to warm to room temperature overnight.
- The reaction contents are poured into a mixture of 300 mL of ether and 50 mL of water. The layers are separated, and the aqueous layer is extracted twice with 25 mL of ether.
- The combined organic layers are washed with 10 mL of water, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product.

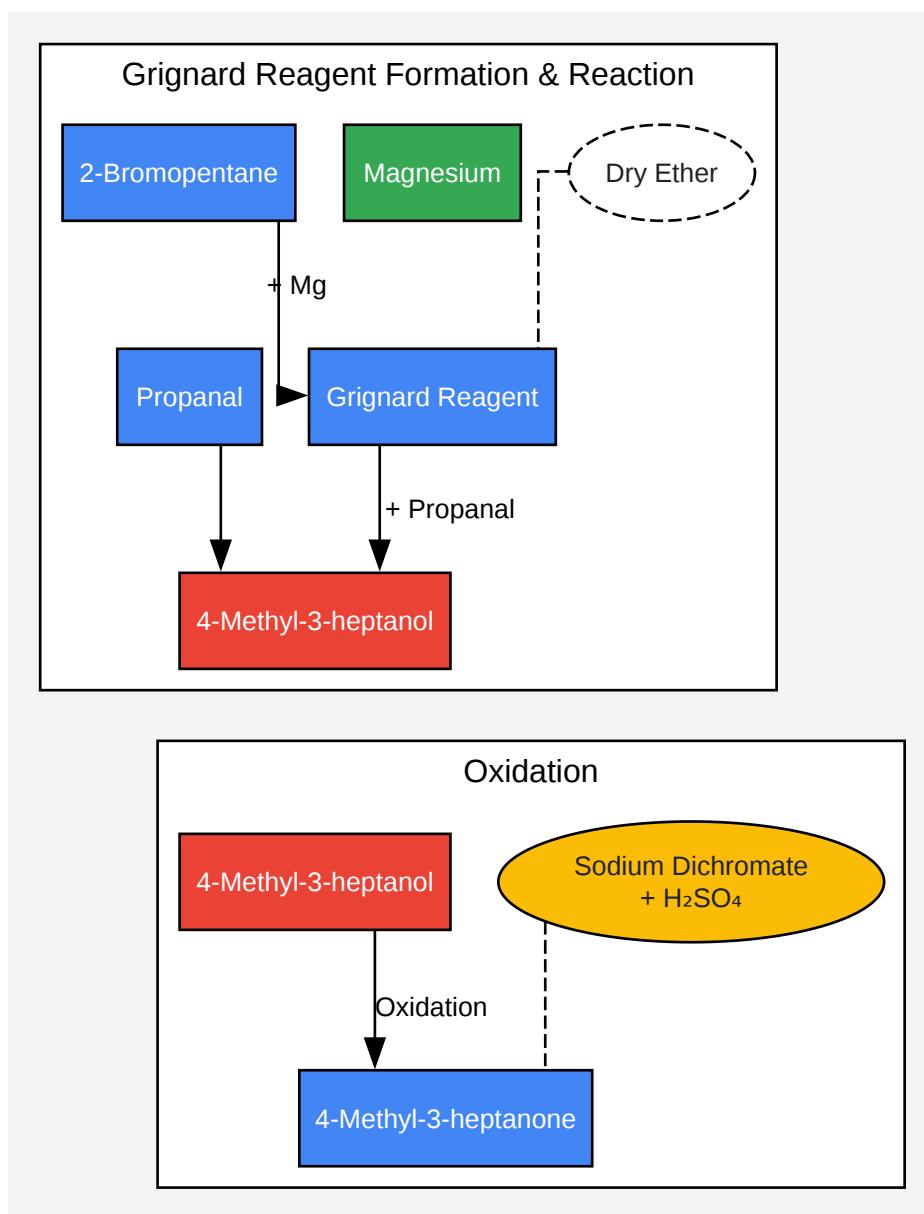
Part B: Ozonolysis to (S)-(+)-4-Methyl-3-heptanone

- The crude product from Part A (4.3 g, 18 mmol) is dissolved in 50 mL of dichloromethane in a 100-mL Schlenk tube and cooled to -78°C under nitrogen.
- Dry ozone is passed through the solution until a green-blue color persists (approximately 4 hours).

- The mixture is allowed to warm to room temperature while bubbling nitrogen through the solution to yield the title ketone.

Visualized Synthesis Workflow

The following diagram illustrates the Grignard synthesis of 4-methyl-3-heptanol and its subsequent oxidation to **4-methyl-3-heptanone**.



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Caption: Synthesis pathway of **4-Methyl-3-heptanone**.

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